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6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
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Overview
Description
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves the bromination of a precursor compound. One common method involves the bromination of trans-stilbene to form 1,2-dibromo-1,2-diphenylethane . The reaction is carried out using bromine in the presence of a solvent such as dichloromethane. The reaction proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the product may involve recrystallization techniques using solvents like xylenes .
Chemical Reactions Analysis
Types of Reactions
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form corresponding debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of brominated quinones or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate and chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with hydroxide ions can yield phenolic derivatives, while reduction reactions can produce debrominated hydrocarbons .
Scientific Research Applications
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with molecular targets through electrophilic addition reactions. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-1-phenylethane: Similar in structure but lacks the pyran ring.
6-(1,2-Dibromo-2-phenylethyl)-5-nitro-2,4(1H,3H)-pyrimidinedione: Contains a nitro group and a pyrimidine ring instead of a pyran ring.
Uniqueness
6-(1,2-Dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of bromine atoms and a pyran ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione , with the molecular formula C17H20Br2O3 and a molecular weight of 432.15 g/mol, is a synthetic derivative of 2H-pyran-3(6H)-ones. This article explores its biological activity, particularly focusing on its antimicrobial properties and structure-activity relationships (SAR).
- Molecular Formula : C17H20Br2O3
- Molecular Weight : 432.15 g/mol
- InChIKey : FSEOTGDTOQKUGQ-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones exhibit significant activity against gram-positive bacteria. For instance, compounds with bulky substituents at C-2 have shown enhanced antibacterial activity. A study highlighted that specific derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.75 µg/mL against Streptococcus species and 1.56 µg/mL against Staphylococcus aureus .
Table 1: Antimicrobial Activity of Derivatives
Compound ID | MIC (µg/mL) | Bacterial Strain |
---|---|---|
8a | 1.56 | Staphylococcus aureus |
9 | 0.75 | Streptococcus sp. |
The alpha,beta-enone system present in these compounds is crucial for their antimicrobial activity. The size and nature of substituents at C-2 significantly influence the activity level .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of bulky groups at certain positions correlates positively with antimicrobial potency. For example, in a series of synthesized derivatives, the introduction of phenylthio and benzenesulfonyl groups at C-6 notably increased the antibacterial efficacy .
Case Studies
- Synthesis and Testing : A study synthesized various derivatives of 6-hydroxy-2H-pyran-3(6H)-ones and tested their antimicrobial properties against several bacterial strains. The findings indicated that derivatives with larger substituents at C-2 exhibited enhanced antibacterial properties compared to those with smaller groups .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects is hypothesized to involve interference with bacterial cell wall synthesis or function, although further studies are needed to elucidate the exact pathways involved.
Properties
Molecular Formula |
C17H20Br2O3 |
---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
6-(1,2-dibromo-2-phenylethyl)-3,3,5,5-tetramethyloxane-2,4-dione |
InChI |
InChI=1S/C17H20Br2O3/c1-16(2)13(22-15(21)17(3,4)14(16)20)12(19)11(18)10-8-6-5-7-9-10/h5-9,11-13H,1-4H3 |
InChI Key |
FSEOTGDTOQKUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(C(C2=CC=CC=C2)Br)Br)C |
Origin of Product |
United States |
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